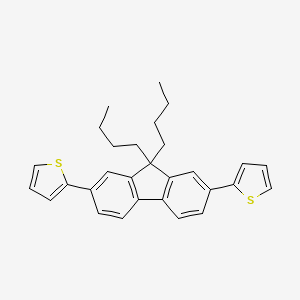
2,2'-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with butyl groups. It is primarily used in the field of organic electronics due to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Bromination of Fluorene: The starting material, fluorene, is brominated to introduce bromine atoms at the 2 and 7 positions.
Butylation: The brominated fluorene is then reacted with butyl lithium to introduce butyl groups at the 9 position.
Coupling with Thiophene: The butylated fluorene is coupled with thiophene derivatives using a palladium-catalyzed Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated thiophene derivatives.
科学的研究の応用
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene has several applications in scientific research:
Organic Electronics: Used as a semiconducting material in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Cells: Enhances the efficiency of polymer solar cells by expanding the spectral width of absorption.
Fluorescent Dyes: Employed in the development of high-efficiency and stable blue light-emitting materials for displays and lighting equipment
作用機序
The compound exerts its effects through its conjugated π-electron system, which allows for efficient charge transport and light absorption. The molecular targets include the active layers in electronic devices where it facilitates electron and hole transport. The pathways involved are primarily related to the electronic interactions between the fluorene core and the thiophene rings, which enhance the material’s semiconducting properties .
類似化合物との比較
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene
- 2,7-Dibromo-9,9-dioctyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
Uniqueness
2,2’-(9,9-Dibutyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its butyl substitution, which provides distinct solubility and electronic properties compared to its octyl-substituted counterparts. This makes it particularly suitable for specific applications in organic electronics where different solubility and processing conditions are required .
特性
CAS番号 |
922705-07-5 |
|---|---|
分子式 |
C29H30S2 |
分子量 |
442.7 g/mol |
IUPAC名 |
2-(9,9-dibutyl-7-thiophen-2-ylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C29H30S2/c1-3-5-15-29(16-6-4-2)25-19-21(27-9-7-17-30-27)11-13-23(25)24-14-12-22(20-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
InChIキー |
ACCWWAAHLVWHDP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


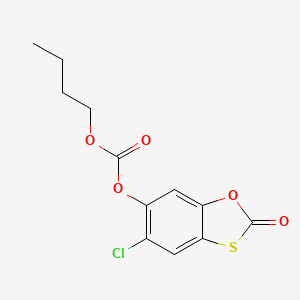
![(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14171674.png)
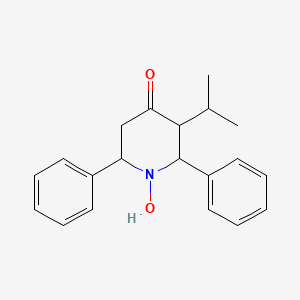
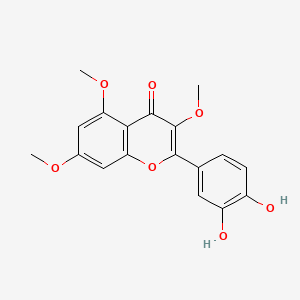
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
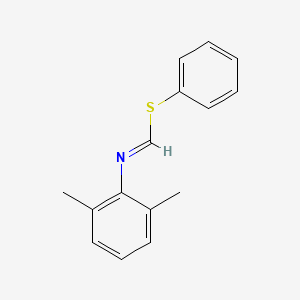
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
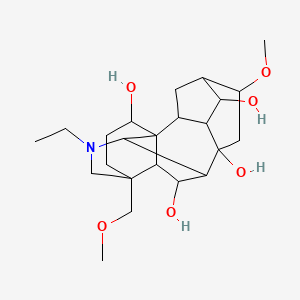

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-](/img/structure/B14171725.png)
![5-[C-(4-methylphenyl)-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14171730.png)
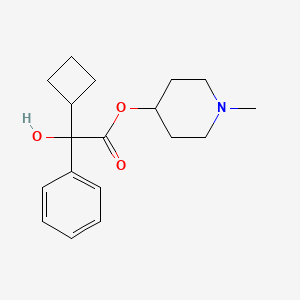
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
